molecular formula C12H24ClF2NO2 B13102720 ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride

ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride

Cat. No.: B13102720
M. Wt: 287.77 g/mol
InChI Key: VPHXJTVKQRTUMU-PPHPATTJSA-N
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Description

However, based on the evidence provided, there appears to be a discrepancy in the compound’s nomenclature. The evidence references ethyl 4-amino-2,2-difluorobutanoate hydrochloride (CAS 2243512-15-2), a four-carbon chain derivative, rather than a decanoate (10-carbon chain) variant . This article assumes the intended compound is ethyl (4S)-4-amino-2,2-difluorobutanoate hydrochloride, given its prevalence in the provided sources.

Properties

Molecular Formula

C12H24ClF2NO2

Molecular Weight

287.77 g/mol

IUPAC Name

ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride

InChI

InChI=1S/C12H23F2NO2.ClH/c1-3-5-6-7-8-10(15)9-12(13,14)11(16)17-4-2;/h10H,3-9,15H2,1-2H3;1H/t10-;/m0./s1

InChI Key

VPHXJTVKQRTUMU-PPHPATTJSA-N

Isomeric SMILES

CCCCCC[C@@H](CC(C(=O)OCC)(F)F)N.Cl

Canonical SMILES

CCCCCCC(CC(C(=O)OCC)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-4-amino-2,2-difluorodecanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl (4S)-4-amino-2,2-difluorobutanoate hydrochloride with analogous fluorinated amine-containing esters, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight CAS Number Fluorine Position Key Features
Ethyl (4S)-4-amino-2,2-difluorobutanoate HCl C₆H₁₂ClF₂NO₂ 203.61 2243512-15-2 C2 (aliphatic) Aliphatic difluoro substitution; chiral center at C4; pharmaceutical intermediate
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₀ClFNO₂ 217.63 N/A Aromatic (para-F) Aromatic fluorine; chiral center; potential CNS drug applications
Ethyl 2-amino-4-fluoro-4-methylpentanoate HCl C₈H₁₇ClFNO₂ 217.68 2095926-24-0 C4 (aliphatic) Branched chain; monofluoro substitution; improved lipophilicity
(S)-5,8-difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 1807940-80-2 C5, C8 (aromatic) Bicyclic chroman structure; rigid scaffold for enzyme targeting
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl C₁₂H₁₇ClNO₄S 306.79 1391077-87-4 N/A (sulfonyl group) Sulfonylphenyl group; potential protease inhibition

Structural and Functional Analysis

Ethyl (4S)-4-amino-2,2-difluorobutanoate Hydrochloride
  • Aliphatic Difluoro Substitution: The two fluorine atoms at C2 likely reduce oxidative metabolism, enhancing metabolic stability compared to mono-fluoro analogs .
  • Chirality : The (4S)-configuration is critical for enantioselective interactions in drug-receptor binding.
  • Applications : Primarily a synthetic intermediate for fluorinated pharmaceuticals, leveraging the hydrochloride salt for improved solubility .
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride
  • Aromatic Fluorine : The para-fluorine on the phenyl ring increases lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .
  • Chiral Center : The (S)-configuration may influence binding affinity to serotonin or dopamine receptors, similar to lurasidone hydrochloride ().
Ethyl 2-amino-4-fluoro-4-methylpentanoate Hydrochloride
(S)-5,8-Difluorochroman-4-amine Hydrochloride
  • Bicyclic Structure : The chroman scaffold provides rigidity, making it suitable for targeting enzymes with defined active sites (e.g., kinases or proteases) .
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

Research Findings and Pharmacological Implications

Metabolic Stability: Aliphatic difluoro compounds (e.g., ethyl 4-amino-2,2-difluorobutanoate HCl) exhibit slower hepatic clearance than non-fluorinated analogs due to reduced CYP450-mediated oxidation .

Target Selectivity : Aromatic fluorinated amines (e.g., ) show higher selectivity for CNS targets, as seen in lurasidone hydrochloride’s dual 5-HT2A/D2 receptor affinity ().

Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability in drug candidates .

Biological Activity

Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is a compound of interest due to its potential biological activities. This article examines its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride is characterized by its unique structure, which includes a difluorodecanoate moiety. The compound's empirical formula is C12H18F2NHClC_{12}H_{18}F_2N\cdot HCl, indicating the presence of fluorine atoms that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with amino and fluorine groups often inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential antimicrobial effects.
  • Interaction with Biological Targets : The structural features allow for interactions with receptors or enzymes involved in cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of fluorinated compounds exhibit significant antimicrobial properties. Ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has been evaluated for its effectiveness against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20–28 μg/mL
Escherichia coli24–40 μg/mL
Candida albicans32–42 μg/mL

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

  • Study on Antibacterial Activity : A study conducted by Kadi et al. synthesized derivatives similar to ethyl (4S)-4-amino-2,2-difluorodecanoate and tested them against E. coli and S. aureus. The results showed promising antibacterial activity with MIC values comparable to standard antibiotics .
  • Evaluation of Antifungal Properties : Another investigation focused on the antifungal effects of related compounds against Candida species. The derivatives exhibited higher activity than traditional antifungal medications like fluconazole, indicating a potential therapeutic application .

Toxicity and Safety Profile

The safety profile of ethyl (4S)-4-amino-2,2-difluorodecanoate; hydrochloride has not been extensively studied. However, similar compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to ensure safety for potential therapeutic use.

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